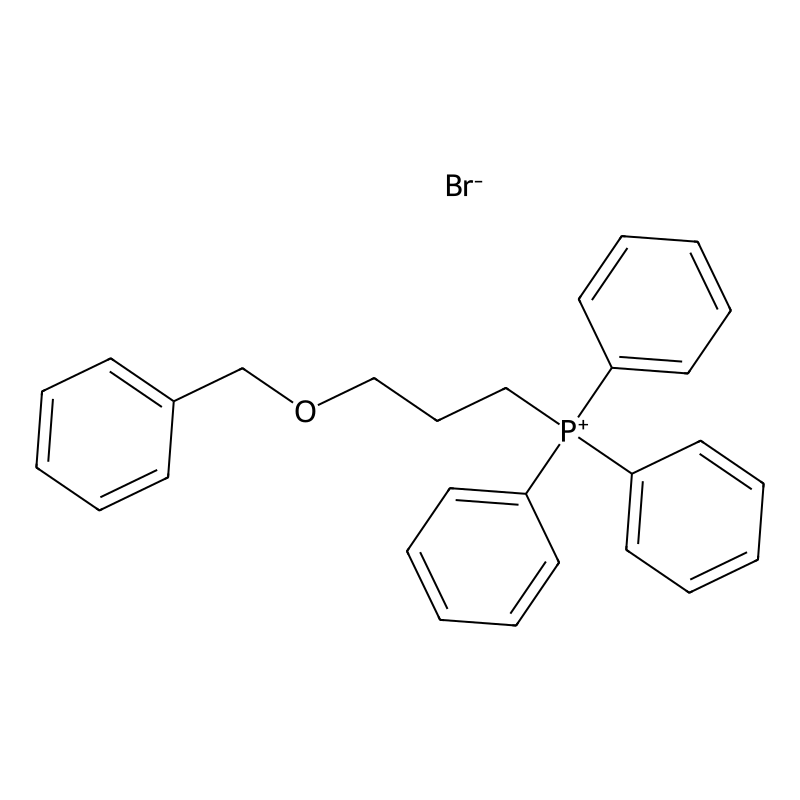

(3-Benzyloxypropyl)triphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Molecules

- Spirocyclohexadienones: This compound serves as a reactant in the palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation reaction for the synthesis of spirocyclohexadienones, which are important scaffolds in various natural products and pharmaceuticals [].

Medicinal Chemistry

- Heat Shock Protein (Hsp90) Inhibitors: (3-Benzyloxypropyl)triphenylphosphonium bromide acts as a starting material for the development of Hsp90 inhibitors, which are potential antitumor agents. Hsp90 is a chaperone protein that plays a crucial role in the survival and function of cancer cells [].

Organic Synthesis

(3-Benzyloxypropyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by a triphenylphosphonium cation and a benzyloxypropyl group. The molecular formula is CHBrOP, and it features a phosphonium center bonded to three phenyl groups and one benzyloxypropyl substituent. This compound is notable for its potential applications in various fields including medicinal chemistry and biological research due to its unique structural properties.

BTTP can act as a lipophilic cation, allowing it to interact with and disrupt biological membranes. This property makes it useful in various research applications, including:

- Delivery of therapeutic agents: BTTP can be used as a carrier molecule to deliver drugs or other therapeutic agents across cell membranes. By attaching a desired therapeutic molecule to the BTTP structure, it can be delivered into cells, enhancing its effectiveness.

The reactivity of (3-Benzyloxypropyl)triphenylphosphonium bromide is primarily governed by the phosphonium ion, which can participate in nucleophilic substitution reactions. In biological systems, it can act as a carrier for various anions or as a precursor for other phosphonium derivatives. Additionally, its ability to form complexes with metal ions enhances its utility in catalysis and as a reagent in organic synthesis.

The biological activity of (3-Benzyloxypropyl)triphenylphosphonium bromide has been investigated in various contexts. It exhibits properties that may influence cellular processes, particularly in mitochondrial function. Compounds with triphenylphosphonium moieties are known to localize within mitochondria, which can lead to enhanced therapeutic effects or toxicity depending on the context of their use. Studies suggest that such compounds may have applications in targeting mitochondrial dysfunction associated with diseases like cancer and neurodegenerative disorders .

The synthesis of (3-Benzyloxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-bromo-1-propanol followed by benzyl alcohol. The general steps include:

- Formation of the Phosphonium Salt: Triphenylphosphine reacts with 3-bromo-1-propanol to yield the phosphonium salt.

- Alkylation: The resulting compound is then treated with benzyl alcohol under suitable conditions (e.g., heating or using a catalyst) to introduce the benzyloxy group.

This method allows for the efficient production of the desired compound while maintaining high purity levels.

(3-Benzyloxypropyl)triphenylphosphonium bromide has several applications:

- Biological Research: Its ability to target mitochondria makes it useful in studies related to mitochondrial function and oxidative stress.

- Drug Development: The compound's unique properties can be exploited in developing new therapeutic agents aimed at mitochondrial diseases.

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in reactions requiring phosphonium intermediates.

Interaction studies involving (3-Benzyloxypropyl)triphenylphosphonium bromide focus on its binding affinity to various biological targets, particularly mitochondrial proteins. These interactions can influence cellular metabolism and energy production. Furthermore, computational models have been developed to predict its interaction profiles based on structural characteristics, enhancing our understanding of its potential pharmacological effects .

(3-Benzyloxypropyl)triphenylphosphonium bromide shares structural similarities with other phosphonium compounds, which often exhibit unique biological activities. Below are some similar compounds for comparison:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Triphenylphosphine | Three phenyl groups attached to phosphorus | Commonly used as a ligand in coordination chemistry |

| Decyltriphenylphosphonium bromide | Long alkyl chain instead of benzyloxy group | Increased lipophilicity, targeting lipid membranes |

| Benzyltriphenylphosphonium chloride | Benzyl group attached to phosphorus | Utilized in organic synthesis and as an antibacterial agent |

The uniqueness of (3-Benzyloxypropyl)triphenylphosphonium bromide lies in its specific benzyloxypropyl substituent, which enhances its solubility and potential targeting capabilities compared to other phosphonium compounds.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant